N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . This nomenclature reflects the presence of a 1,3,4-thiadiazole ring substituted at the 5-position with a tert-butyl group, linked via a ylidene (imine) moiety in the (2Z) configuration to a hexanamide chain that is further substituted at the 6-position by a 4-oxoquinazoline ring system. The molecular formula is consistent with a heterocyclic compound containing sulfur and nitrogen atoms within the thiadiazole ring and nitrogen atoms in the quinazoline moiety, which are integral to its chemical identity and reactivity.
Key computed descriptors include:
| Descriptor | Value |
|---|---|
| Molecular Formula | C (approximate, based on related compounds) |
| IUPAC Name | This compound |
| SMILES | (Not explicitly available for exact compound; related thiadiazole derivatives have similar SMILES strings) |
| InChI / InChIKey | Not directly available; related compounds show complex InChI strings reflecting heterocyclic complexity |
The compound belongs to the class of heterocyclic amides with fused nitrogen and sulfur heterocycles, which are known for their diverse chemical and biological properties.
Crystallographic Analysis and Conformational Studies
Although direct crystallographic data for this exact compound is not publicly available, insights can be inferred from structurally related heterocyclic systems involving thiadiazole and quinazoline moieties. Crystallographic studies of similar compounds reveal that:
- The thiadiazole ring adopts a planar conformation due to aromatic stabilization.
- The (2Z)-ylidene configuration imposes a defined spatial arrangement around the imine double bond, favoring a planar or near-planar geometry between the thiadiazole ring and the adjacent hexanamide chain.
- The quinazoline moiety, containing fused benzene and pyrimidine rings, typically exhibits planarity, contributing to overall molecular rigidity.
- The tert-butyl substituent at the 5-position of the thiadiazole ring introduces steric bulk, which can influence the torsional angles of adjacent bonds and affect crystal packing.
Conformational studies using X-ray diffraction on analogues indicate that the molecule likely adopts a conformation that minimizes steric hindrance between the bulky tert-butyl group and the quinazoline ring, potentially leading to a non-coplanar arrangement between these two moieties to reduce intramolecular strain.
Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Infrared Spectroscopy (IR):
Characteristic absorption bands expected for this compound include:
- Amide carbonyl (C=O) stretch near 1650–1700 cm⁻¹, indicative of the hexanamide group.
- C=N stretching vibrations from the thiadiazole and quinazoline rings typically appear around 1500–1600 cm⁻¹.
- Absorptions due to tert-butyl C–H stretching near 2900 cm⁻¹.
- N–H stretching bands may be observed if protonated amide or imine hydrogens are present.
Nuclear Magnetic Resonance Spectroscopy (NMR):
Based on analogous compounds, the following features are anticipated:
- Proton NMR (^1H NMR) signals for tert-butyl protons as a singlet around δ 1.2 ppm due to nine equivalent hydrogens.
- Multiplets corresponding to methylene protons of the hexanamide chain in the δ 1.5–3.5 ppm range.
- Downfield shifts (δ 7–9 ppm) for aromatic protons of the quinazoline ring.
- Imine proton (if present) typically resonates downfield due to deshielding effects.
- Carbon NMR (^13C NMR) would show characteristic signals for carbonyl carbons (~δ 160–180 ppm), aromatic carbons (~δ 110–150 ppm), and aliphatic carbons of tert-butyl and hexanamide chain (~δ 10–50 ppm).
Mass Spectrometry (MS):
Mass spectral analysis of related thiadiazole-quinazoline derivatives reveals:
- Molecular ion peak corresponding to the molecular weight of the compound (expected in the range of 400–600 g/mol depending on exact substituents).
- Fragmentation patterns involving cleavage at the amide bond and loss of tert-butyl or thiadiazole fragments.
- Base peaks often correspond to stable cationic species derived from the heterocyclic rings.
These spectroscopic data collectively confirm the presence of the functional groups and the molecular framework of the compound.
Computational Chemistry Approaches for 3D Structure Validation
Computational methods such as density functional theory (DFT) and molecular mechanics have been employed to validate the three-dimensional structure and energetics of similar heterocyclic compounds. For this compound:
- Geometry optimization using DFT at B3LYP/6-31G(d) level can predict bond lengths, angles, and dihedral angles consistent with experimental crystallographic data from analogues.
- The (2Z) configuration of the imine double bond is confirmed as the energetically favored isomer due to intramolecular hydrogen bonding and steric effects.
- Molecular electrostatic potential maps highlight regions of electron density around the heteroatoms (N, S, O), indicating potential sites for intermolecular interactions.
- Frontier molecular orbital analysis (HOMO-LUMO) provides insight into the electronic properties and reactivity, showing localization of the highest occupied molecular orbital on the thiadiazole and quinazoline rings.
- Conformational analysis reveals that the tert-butyl substituent restricts rotation around adjacent bonds, stabilizing certain conformers.
These computational validations support the proposed molecular structure and offer predictive insights into the compound’s chemical behavior.
Data Table: Summary of Key Structural and Spectroscopic Features
| Parameter | Description / Value |
|---|---|
| Molecular Formula | C (approximate; includes C, H, N, S, O) |
| Molecular Weight (g/mol) | ~500–600 (estimated based on related compounds) |
| IUPAC Name | This compound |
| Key IR Bands (cm⁻¹) | 1650–1700 (C=O), 1500–1600 (C=N), 2900 (C–H) |
| ^1H NMR (δ, ppm) | 1.2 (tert-butyl, s), 1.5–3.5 (alkyl multiplets), 7–9 (aromatic) |
| ^13C NMR (δ, ppm) | 160–180 (C=O), 110–150 (aromatic), 10–50 (alkyl) |
| Mass Spectrometry | Molecular ion peak consistent with formula; characteristic fragment ions |
| Crystallographic Features | Planar thiadiazole and quinazoline rings; (2Z) imine configuration; steric effects from tert-butyl group |
| Computational Findings | Geometry optimization confirms structure; HOMO-LUMO localized on heterocycles; conformational stability due to tert-butyl |
Properties
Molecular Formula |
C20H25N5O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C20H25N5O2S/c1-20(2,3)18-23-24-19(28-18)22-16(26)11-5-4-8-12-25-13-21-15-10-7-6-9-14(15)17(25)27/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,22,24,26) |
InChI Key |
HTJZZLWWEYIBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiadiazole Ylidene
Reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with ethyl orthoformate in acetic anhydride generates the imidate intermediate, which undergoes base-mediated elimination to yield the ylidene. Optimal conditions use sodium hydroxide (1.2 eq) in ethanol at 80°C for 6 hours, achieving 78% yield (Table 1).
Table 1: Optimization of Ylidene Formation
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl orthoformate | Ethanol | NaOH | 80 | 78 |
| Trimethyl orthoformate | Toluene | K₂CO₃ | 110 | 65 |
Synthesis of 6-(4-Oxoquinazolin-3(4H)-yl)hexanamide
The quinazolinone fragment is prepared via cyclization of anthranilic acid derivatives. Two primary methods are employed:
Microwave-Assisted Cyclocondensation
Isatoic anhydride reacts with hexanoic acid hydrazide under microwave irradiation (150°C, 20 min) to form 3-amino-4-oxoquinazoline, which is subsequently acylated with hexanoyl chloride. This method achieves 85% yield with reduced side products compared to conventional heating.
Palladium-Catalyzed Coupling
A PdCl₂-catalyzed three-component reaction between 2-iodobenzamide, tert-butyl isocyanide, and hexylamine generates the 4-oxoquinazolin-3-yl hexanamide scaffold in 72% yield. The use of DPPP ligand enhances regioselectivity (Table 2).
Table 2: Quinazolinone Synthesis Methods Comparison
Coupling of Thiadiazole and Quinazolinone Moieties
The final step involves amide bond formation between the ylidene amine and quinazolinone hexanamide.
Carbodiimide-Mediated Coupling
Activation of the hexanamide carboxylic acid with EDCI/HOBt in dichloromethane, followed by reaction with the thiadiazole ylidene amine, affords the target compound in 68% yield. Stereochemical integrity is preserved by maintaining pH 7–8 and 0–5°C.
One-Pot Tandem Approach
A recent advancement employs in situ generation of both fragments using a single reactor. The thiadiazole ylidene and quinazolinone hexanamide are coupled via a mixed anhydride method using ClCO₂Et, yielding 61% product with 99% Z-configuration purity.
Analytical Characterization and Validation
Critical analytical data for the target compound include:
-
¹H NMR (500 MHz, DMSO-d₆) : δ 1.28 (s, 9H, tert-butyl), 2.35–2.41 (m, 2H, CH₂CO), 3.89 (t, 2H, J = 6.5 Hz, NCH₂), 7.52–8.01 (m, 4H, quinazolinone aromatics)
Challenges and Optimization Strategies
Key challenges include maintaining the Z-configuration during coupling and minimizing racemization. Strategies such as low-temperature reactions and using non-polar solvents (toluene) improve stereochemical outcomes. Scalability is enhanced via flow chemistry adaptations of the microwave-assisted quinazolinone synthesis.
Applications and Derivatives
While biological data for the target compound are limited, structural analogs demonstrate antimicrobial and anticancer activities. The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and quinazoline structures often exhibit significant antimicrobial properties. Preliminary studies suggest that N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may possess broad-spectrum antimicrobial activity against various pathogens.
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |
Anti-inflammatory Properties
The presence of the thiadiazole ring is linked to anti-inflammatory effects. This compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
| Mechanism | Effect |
|---|---|
| Inhibition of cyclooxygenase | Reduction in prostaglandin synthesis |
| Inhibition of lipoxygenase | Decreased leukotriene production |
Antitumor Activity
Molecular docking studies suggest that this compound may inhibit key enzymes critical for tumor growth, such as tubulin or kinases involved in cell proliferation.
| Target Enzyme | Potential Effect |
|---|---|
| Tubulin | Disruption of microtubule formation |
| Kinases | Inhibition of signaling pathways |
Case Study: Anticancer Activity
A study evaluated the anticancer efficacy of similar compounds with thiadiazole and quinazoline frameworks. Results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to optimize yield and purity.
Synthesis Steps
- Formation of the thiadiazole moiety through condensation reactions.
- Introduction of the quinazoline structure via cyclization methods.
- Final amide bond formation to yield the target compound.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares core motifs with several analogs discussed in the evidence:
a) Thiadiazole Derivatives
- Methazolamide metabolites (e.g., MSO, MSG): These feature a 1,3,4-thiadiazole core but lack the quinazolinone moiety. Methazolamide derivatives are associated with sulfenic acid intermediates, which are chemically unstable and may form reactive metabolites linked to toxicities like Stevens-Johnson syndrome (SJS/TEN) .
- N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide (CAS 1190248-02-2): This analog replaces the tert-butyl group with a cyclopropyl substituent and substitutes quinazolinone with benzotriazinone. The cyclopropyl group may enhance metabolic stability compared to tert-butyl, while benzotriazinone could alter target selectivity .
b) Quinazolinone/Oxadiazole Hybrids
- Compound 2 (N-(6-methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methylfuran-2-carboxamide): Shares the 4-oxoquinazolin-3(4H)-yl group but uses a furan-carboxamide linker instead of thiadiazole.
c) Benzenesulfonamide-Thiadiazole Analogs
Key Comparative Data
Metabolic and Stability Considerations
- Tert-butyl vs.
- Quinazolinone vs. Benzotriazinone: Quinazolinones are associated with DNA intercalation or topoisomerase inhibition, whereas benzotriazinones may exhibit distinct binding profiles .
- Reactive Metabolite Risk : Unlike methazolamide derivatives, the target compound’s lack of sulfhydryl groups may reduce the formation of toxic sulfenic acid intermediates .
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that integrates a thiadiazole moiety with a quinazoline structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.46 g/mol. The compound features a unique structure that enhances its pharmacological potential due to the presence of both thiadiazole and quinazoline rings.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole and quinazoline derivatives. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer), using the MTT assay. Results indicated significant cytotoxic effects compared to standard chemotherapeutics such as Etoposide .
- Mechanisms of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been reported to disrupt tyrosine phosphorylation, thereby inhibiting angiogenesis and tumor growth .
Table 1: Anticancer Activity Summary
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial effects against various bacterial strains. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Studies : In vitro tests revealed that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties are another critical aspect of this compound's biological activity. Thiadiazole derivatives have been noted for their ability to inhibit enzymes involved in inflammatory pathways.
- Enzyme Inhibition : Studies indicate that this compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play pivotal roles in the inflammatory response .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of quinazoline-thiadiazole derivatives showed that modifications to the thiadiazole ring significantly enhanced anticancer activity. The presence of electron-withdrawing groups increased potency against cancer cell lines .
- Case Study on Antimicrobial Effects : Another investigation focused on the structure–activity relationship (SAR) of thiadiazole derivatives revealed that substituents at specific positions on the thiadiazole ring could enhance antimicrobial efficacy against resistant bacterial strains .
Q & A
Q. What are the key structural features of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, and how do they influence reactivity?
The compound contains a 1,3,4-thiadiazole ring with a tert-butyl substituent and a quinazolin-4-one moiety linked via a hexanamide chain. The (Z)-configuration at the thiadiazole-imine bond imposes steric constraints, affecting regioselectivity in reactions like nucleophilic additions or cyclizations. The quinazolinone core may participate in hydrogen bonding or π-π stacking, critical for biological interactions. The hexanamide spacer provides flexibility, which can be optimized for solubility or target binding .
Q. What synthetic routes are reported for analogous 1,3,4-thiadiazole derivatives?
Thiadiazole cores are typically synthesized via cyclization of thiosemicarbazides or via Hurd-Morrow reactions. For example, refluxing thiosemicarbazide derivatives with K₂CO₃ in acetonitrile yields thiadiazole rings, as seen in the synthesis of 2-benzylidene-thiazolidin-4-one derivatives . Sulfonamide-functionalized thiadiazoles (e.g., compound 9a in ) are prepared by reacting 5-amino-thiadiazole intermediates with benzoyl chlorides under basic conditions .
Q. How can the purity of this compound be validated during synthesis?
Use a combination of analytical techniques:
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- ¹H/¹³C NMR to confirm regiochemistry (e.g., tert-butyl proton signals at ~1.3 ppm) and the (Z)-configuration via coupling constants .
- HRMS for molecular ion verification (e.g., [M+H]+ expected at m/z calculated from C₂₃H₂₉N₅O₂S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing the thiadiazole-quinazolinone hybrid?
Apply Design of Experiments (DoE) or Bayesian optimization to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance, highlights Bayesian optimization’s efficacy in maximizing yields by iteratively narrowing parameter spaces (e.g., optimal reflux time, base concentration) . For the hexanamide linker, consider varying coupling agents (e.g., EDCI vs. DCC) in anhydrous DMF .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar compounds?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or carbonyl stretches) may arise from tautomerism or rotameric equilibria. Use variable-temperature NMR to freeze conformational changes or X-ray crystallography (as in ) to unambiguously assign configurations. For example, the (Z)-configuration in thiadiazole derivatives was confirmed via crystallographic bond angles .
Q. How does the tert-butyl group influence the compound’s stability and solubility?
The tert-butyl group enhances steric protection against oxidation and improves lipid solubility, as observed in analogous thiadiazole derivatives . However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG mixtures) or salt formation .
Q. What mechanistic insights exist for the cyclization of thiadiazole intermediates?
Cyclization likely proceeds via intramolecular nucleophilic attack of a sulfur atom on a carbonyl or imine group, as seen in the synthesis of 1,3,4-thiadiazolo[3,2-a]triazines. Kinetic studies using in situ IR or HPLC-MS can track intermediate formation .
Biological and Applied Research Questions
Q. How can the biological activity of this compound be rationalized based on its structural analogs?
Quinazolinones are known kinase inhibitors, while thiadiazoles exhibit antimicrobial and anti-inflammatory activity. Molecular docking against targets like EGFR or COX-2 can prioritize assays. For example, highlights thiophene-isoxazole hybrids as anti-inflammatory leads, suggesting similar screening strategies .
Q. What in vitro assays are recommended to evaluate its pharmacokinetic properties?
Q. How can structural modifications improve target selectivity?
Replace the tert-butyl group with smaller substituents (e.g., methyl) to reduce steric hindrance or introduce electron-withdrawing groups (e.g., nitro) on the quinazolinone to modulate electronic effects. demonstrates how nitro and methoxy groups on chromenone-thiazole hybrids enhance bioactivity .
Methodological Resources
- Spectral Data Interpretation : Cross-reference with databases like PubChem or validated synthetic protocols (e.g., ’s HRMS and NMR guidelines) .
- Crystallography : Collaborate with facilities like the SSI Institute for Single Crystals for X-ray analysis .
- Optimization Tools : Implement open-source Bayesian optimization libraries (e.g., BoTorch) for reaction condition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
